molecular formula C3H9ClN4O3 B12435339 (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride

Katalognummer: B12435339
Molekulargewicht: 184.58 g/mol
InChI-Schlüssel: FXXCLPYVZJCYQS-YBBRRFGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an azido group (-N₃) attached to the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-2-amino-3-chloropropanoic acid with sodium azide (NaN₃) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in its hydrate hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) for azidation.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of (2R)-2-amino-3-aminopropanoic acid.

    Oxidation: Formation of oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various biochemical assays and drug development processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-amino-3-chloropropanoic acid: A precursor in the synthesis of the azido derivative.

    (2R)-2-amino-3-aminopropanoic acid: A reduced form of the compound.

    (2R)-2-amino-3-hydroxypropanoic acid: Another derivative with a hydroxyl group.

Uniqueness

(2R)-2-amino-3-azidopropanoic acid hydrate hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar amino acid derivatives.

Eigenschaften

Molekularformel

C3H9ClN4O3

Molekulargewicht

184.58 g/mol

IUPAC-Name

(2R)-2-amino-3-azidopropanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C3H6N4O2.ClH.H2O/c4-2(3(8)9)1-6-7-5;;/h2H,1,4H2,(H,8,9);1H;1H2/t2-;;/m1../s1

InChI-Schlüssel

FXXCLPYVZJCYQS-YBBRRFGFSA-N

Isomerische SMILES

C([C@H](C(=O)O)N)N=[N+]=[N-].O.Cl

Kanonische SMILES

C(C(C(=O)O)N)N=[N+]=[N-].O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.